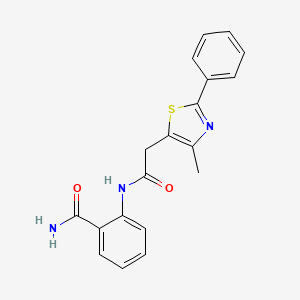

2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-12-16(25-19(21-12)13-7-3-2-4-8-13)11-17(23)22-15-10-6-5-9-14(15)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKPNONCJAKVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide typically involves the reaction of 4-methyl-2-phenylthiazole with acetamido benzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified thiazole compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including those similar to 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide. The incorporation of thiazole moieties into various compounds has been shown to enhance their effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study synthesized a series of thiazole-based compounds and evaluated their antibacterial activity. The results indicated that certain derivatives exhibited significant inhibition zones against common pathogens such as Escherichia coli and Staphylococcus aureus. Below is a summary table of the antibacterial activity observed:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | 8 | E. coli: 10.5 |

| S. aureus: 9 | ||

| Compound B | 7.5 | E. coli: 8 |

| S. epidermidis: 7 |

These findings suggest that compounds with specific substitutions on the thiazole ring can significantly enhance antibacterial activity, potentially offering new therapeutic avenues for treating bacterial infections .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. The unique structural features of compounds like 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide may contribute to their ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent investigation, several thiazole-integrated compounds were tested against various human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and lung adenocarcinoma (A549). The following table summarizes the cytotoxic effects observed:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 5.71 |

| Compound D | PC3 | 24.38 |

| Compound E | A549 | >1000 |

The compound exhibiting an IC50 value of 5.71 µM against MCF-7 indicates a potent anticancer effect, suggesting that structural modifications can lead to enhanced selectivity and efficacy against specific cancer types .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored, particularly in the context of developing new treatments for epilepsy.

Case Study: Anticonvulsant Activity Evaluation

Research into thiazole-based compounds has demonstrated promising anticonvulsant activity in animal models. The following table presents the median effective doses (ED50) for selected compounds:

| Compound Name | Model | ED50 (mg/kg) |

|---|---|---|

| Compound F | PTZ-induced | 18.4 |

| Compound G | Electroshock | 24.38 |

The results indicate that certain thiazole derivatives can effectively reduce seizure activity, making them candidates for further development as anticonvulsant agents .

Wirkmechanismus

The mechanism of action of 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Thiazole vs. Oxazole Derivatives

Compounds such as N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12c) and 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide (12d) () replace the thiazole in the target compound with an oxazole ring. Key differences include:

Triazole- and Benzimidazole-Containing Analogues

Compounds like N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide () incorporate triazole rings via click chemistry. These derivatives exhibit higher molecular weights (>600 Da) compared to the target compound (~365 Da), which may reduce bioavailability. However, the triazole moiety enhances hydrogen-bonding capacity, a feature absent in the simpler thiazole-acetamido design .

Substituent Effects on Bioactivity

Role of Aryl Groups

- Phenyl vs. Substituted Phenyl : The 2-phenyl group on the thiazole in the target compound contrasts with derivatives bearing fluorophenyl (9b), bromophenyl (9c), or methoxyphenyl (9e) groups (). Electron-withdrawing substituents (e.g., bromo in 9c) increased cytotoxicity in some assays, suggesting that the target compound’s unsubstituted phenyl group may prioritize lipophilicity over electronic effects .

- Methoxy Modifications : Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) () show that methoxy groups enhance solubility but may reduce membrane permeability compared to the target compound’s methyl-thiazole motif .

Pharmacological Profiles

Anticancer Activity

- The oxazole derivatives () induced apoptosis in HepG2 cells by upregulating pro-apoptotic BAX and Caspase-3.

- Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate () showed moderate activity in kinase inhibition assays, highlighting the importance of the thiazole-carboxylate hybrid structure. The target compound lacks this ester group, which may limit kinase targeting but reduce toxicity .

Antiprion and Antimicrobial Activity

- Benzamide derivatives with pyrrolidinyl or piperidinyl groups () exhibited antiprion activity in scrapie models. The target compound’s thiazole ring may offer similar conformational flexibility to these aliphatic amines but with a distinct electronic profile .

- N-(3-methoxyphenyl)benzamide analogues () displayed antimicrobial activity, suggesting that the target compound’s unmodified benzamide core could retain this property .

Data Tables

Table 1: Structural and Bioactive Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (Da) | LogP (Predicted) | Hydrogen Bond Donors | Reference |

|---|---|---|---|---|

| Target Compound | ~365 | 3.2 | 2 | – |

| 12c (Oxazole derivative) | 453.5 | 3.8 | 2 | |

| Quinoline-benzamide () | 634 | 4.5 | 4 |

Biologische Aktivität

The compound 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide , also known by its CAS number 1206994-23-1, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . For instance, a study synthesized various thiazole-based compounds and evaluated their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL, which were lower than standard antibiotics like chloramphenicol .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 100 | E. coli |

| Compound B | 200 | S. aureus |

| Compound C | 150 | Bacillus subtilis |

| Compound D | 300 | Staphylococcus epidermidis |

Case Studies on Antimicrobial Efficacy

- Study on Hybrid Antimicrobials : A recent investigation into hybrid antimicrobials combining thiazole and sulfonamide groups demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that compounds with specific substitutions showed enhanced efficacy .

- Antifungal Activity : Another study evaluated various amides derived from thiazole for antifungal properties against Aspergillus niger and Aspergillus oryzae. The results indicated that some derivatives exhibited notable antifungal activity at concentrations as low as 1 µg/mL .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. Research indicates that certain thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms. For example, compounds with specific substitutions in the thiazole ring have shown significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound E | 1.61 | HeLa |

| Compound F | 1.98 | A-431 |

| Compound G | 2.50 | MCF-7 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often dependent on their molecular structure. Research has shown that:

Q & A

Q. What experimental controls are critical in bioactivity studies to ensure reproducibility?

- Positive Controls : Reference inhibitors (e.g., imatinib for kinase assays) .

- Solvent Controls : DMSO (<0.1% v/v) to rule out solvent-mediated effects .

- Purity Verification : HPLC (>95% purity) before assays .

Conflict Resolution in Data Interpretation

Q. Q. How to address discrepancies between computational binding predictions and experimental IC values?

Q. What steps validate the specificity of enzyme inhibition in complex biological matrices?

- Selectivity Panels : Test against structurally related enzymes (e.g., 10-kinase panel) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.